molecular formula C11H12O5 B11885744 2-Hydroxy-5,7-dimethoxychroman-4-one CAS No. 61350-59-2

2-Hydroxy-5,7-dimethoxychroman-4-one

Cat. No.: B11885744
CAS No.: 61350-59-2
M. Wt: 224.21 g/mol
InChI Key: OAKWGKAJZBAEKT-UHFFFAOYSA-N
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Description

2-Hydroxy-5,7-dimethoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a chroman-4-one core structure with hydroxyl and methoxy substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,7-dimethoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavonoid derivatives, where the chromanone core is formed through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the chromanone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,7-dimethoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-Hydroxy-5,7-dimethoxychroman-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,7-dimethoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosinase, which plays a role in melanin synthesis, thereby exhibiting skin-whitening effects. Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of hydroxyl and methoxy groups enhances its antioxidant properties and potential therapeutic applications compared to its analogs .

Properties

CAS No.

61350-59-2

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-hydroxy-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O5/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-4,10,13H,5H2,1-2H3

InChI Key

OAKWGKAJZBAEKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)O)C(=C1)OC

Origin of Product

United States

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